molecular formula C17H15NO5S B2859449 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1351617-95-2

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2859449
CAS No.: 1351617-95-2
M. Wt: 345.37
InChI Key: JPBGXCMBYBWFBT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the thiophene ring and the carboxamide group. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution on the thiophene ring could introduce various functional groups.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core and thiophene ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
  • N-(2-hydroxy-2-phenylethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
  • N-(2-hydroxy-2-(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-22-13-5-2-4-10-8-11(17(21)23-15(10)13)16(20)18-9-12(19)14-6-3-7-24-14/h2-8,12,19H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBGXCMBYBWFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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